molecular formula C10H8BrNO B14812013 2-Bromo-6-cyclopropoxybenzonitrile

2-Bromo-6-cyclopropoxybenzonitrile

Cat. No.: B14812013
M. Wt: 238.08 g/mol
InChI Key: CTWHMRPDVRLXFN-UHFFFAOYSA-N
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Description

2-Bromo-6-cyclopropoxybenzonitrile is an organic compound characterized by the presence of a bromine atom, a cyclopropoxy group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-cyclopropoxybenzonitrile typically involves the bromination of 6-cyclopropoxybenzonitrile. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-cyclopropoxybenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-cyclopropoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-cyclopropoxybenzonitrile involves its interaction with specific molecular targets. The bromine atom and the cyclopropoxy group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, depending on its application and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(chlorodiisopropylsilyl)phenyl tosylate
  • 2-Bromo-6-[(2,4,6-tribromophenylimino)methyl]-4-chlorophenol

Uniqueness

2-Bromo-6-cyclopropoxybenzonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other brominated benzonitriles and contributes to its specific reactivity and applications.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

2-bromo-6-cyclopropyloxybenzonitrile

InChI

InChI=1S/C10H8BrNO/c11-9-2-1-3-10(8(9)6-12)13-7-4-5-7/h1-3,7H,4-5H2

InChI Key

CTWHMRPDVRLXFN-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CC=C2)Br)C#N

Origin of Product

United States

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